molecular formula C11H13N3O4 B1303194 5-Morpholino-2-nitrobenzenecarboxamide CAS No. 404009-38-7

5-Morpholino-2-nitrobenzenecarboxamide

Cat. No. B1303194
CAS RN: 404009-38-7
M. Wt: 251.24 g/mol
InChI Key: GRAJYPRJHNYASS-UHFFFAOYSA-N
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Description

5-Morpholino-2-nitrobenzenecarboxamide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 . It is used for research purposes, particularly in proteomics research .


Synthesis Analysis

The synthesis of morpholines, such as 5-Morpholino-2-nitrobenzenecarboxamide, has seen significant advancements. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 5-Morpholino-2-nitrobenzenecarboxamide consists of a morpholine ring attached to a nitrobenzene ring via a carboxamide linkage . Morpholines are six-membered heterocyclic compounds containing two heteroatoms, oxygen and nitrogen .

Scientific Research Applications

Proteomics Research

5-Morpholino-2-nitrobenzenecarboxamide: is utilized in proteomics research as a specialty chemical. Its molecular structure allows for its application in the study of protein expression and function, aiding in the identification of proteins and understanding their interactions within biological systems .

Developmental Biology

In developmental biology, morpholino compounds are employed to investigate gene function during the development of organisms. They are particularly useful in selectively targeting zygotic RNAs without affecting maternal RNAs coded by the same gene, which is crucial for studying early developmental stages .

Nucleic Acid Biosensors

Morpholino-based nucleic acid biosensors benefit from the high specificity and sensitivity of morpholinos for nucleic acid detection. These biosensors are applied in genotyping, gene-expression studies, disease diagnosis, and drug discovery, leveraging the unique properties of morpholinos for precise molecular recognition .

Gene Expression Studies

Morpholinos, including those similar to 5-Morpholino-2-nitrobenzenecarboxamide , are key tools in gene expression studies. They are used to knock down gene function by binding to complementary target mRNAs and preventing their translation or splicing, which is essential for functional genomics and therapeutic research .

Molecular Biology Applications

In molecular biology, morpholinos are used to modulate gene expression and study the genetic mechanisms underlying various biological processes. They serve as antisense oligomers that can alter RNA activity upon hybridization, providing insights into gene regulation and expression .

Chemical Synthesis

5-Morpholino-2-nitrobenzenecarboxamide: plays a role in the chemical synthesis of morpholino nucleosides. These nucleosides are synthesized through condensation reactions and are important for creating modified oligonucleotides with potential therapeutic applications .

properties

IUPAC Name

5-morpholin-4-yl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAJYPRJHNYASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377099
Record name 5-morpholino-2-nitrobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholino-2-nitrobenzenecarboxamide

CAS RN

404009-38-7
Record name 5-morpholino-2-nitrobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitrobenzamide (2.0 g, 10.0 mmol), morpholine (2.6 mL, 30 mmol), and K2CO3 (4.1 g, 30 mmol) in DMF (20 ml) was stirred at 110° C. for 24 h. The reaction mixture was poured into water (100 mL) and the resulting precipitate was collected by filtration and recrystallized from ethanol to yield the product as a yellow solid (0.5 g, 20%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
20%

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